[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate
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Overview
Description
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with chlorine and an amino group, as well as a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate typically involves the reaction of 3-chloropyrazine-2-carbaldehyde with 4-chlorobenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate can be compared with other similar compounds such as:
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-fluorobenzoate:
[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-methylbenzoate: Substitution with a methyl group, affecting the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
[(Z)-[amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-3-1-7(2-4-8)12(19)20-18-11(15)9-10(14)17-6-5-16-9/h1-6H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMIRCKHCGMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=NC=CN=C2Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=NC=CN=C2Cl)\N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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